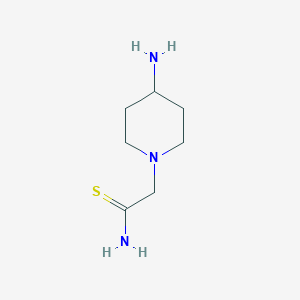

2-(4-Aminopiperidin-1-yl)ethanethioamide

Description

2-(4-Aminopiperidin-1-yl)ethanethioamide is a piperidine-based compound featuring a thioamide functional group (-C(=S)-NH₂) attached to a 4-aminopiperidine moiety. This structure combines the conformational flexibility of the piperidine ring with the electron-withdrawing properties of the thioamide group, making it a candidate for diverse pharmacological applications, including enzyme inhibition and antimicrobial activity. Notably, piperidine derivatives are widely explored in drug discovery due to their ability to mimic natural substrates and interact with biological targets .

Properties

Molecular Formula |

C7H15N3S |

|---|---|

Molecular Weight |

173.28 g/mol |

IUPAC Name |

2-(4-aminopiperidin-1-yl)ethanethioamide |

InChI |

InChI=1S/C7H15N3S/c8-6-1-3-10(4-2-6)5-7(9)11/h6H,1-5,8H2,(H2,9,11) |

InChI Key |

IUMZNGZEKPPORL-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC1N)CC(=S)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Aminopiperidin-1-yl)ethanethioamide typically involves the reaction of 4-aminopiperidine with ethanethioamide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of 2-(4-Aminopiperidin-1-yl)ethanethioamide may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high throughput, making the compound available for various applications in research and industry .

Chemical Reactions Analysis

Types of Reactions

2-(4-Aminopiperidin-1-yl)ethanethioamide undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thioamide group to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of 2-(4-Aminopiperidin-1-yl)ethanethioamide can yield sulfoxides or sulfones, while reduction can produce primary amines .

Scientific Research Applications

2-(4-Aminopiperidin-1-yl)ethanethioamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(4-Aminopiperidin-1-yl)ethanethioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Features

The compound shares structural similarities with other piperidine- and thioamide-containing derivatives. Key analogues include:

Key Observations :

- The 4-aminopiperidine group enhances hydrogen-bonding capacity compared to morpholine (Compound 21) or benzylpiperidine (Compound 22) .

Physical Properties

The absence of aromatic substituents (e.g., phenyl or p-tolyl groups) in the target compound likely lowers its melting point compared to Compounds 20–22, though experimental data is lacking.

Research Implications and Limitations

- Limitations : Lack of reported synthesis protocols and biological data hinders direct comparison with analogues. Commercial discontinuation suggests challenges in scalability or stability .

Biological Activity

2-(4-Aminopiperidin-1-yl)ethanethioamide is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article delves into its biological activity, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of 2-(4-Aminopiperidin-1-yl)ethanethioamide is , with a molecular weight of approximately 160.28 g/mol. Its structure features a piperidine ring and a thioamide group, which contribute to its unique reactivity and biological interactions.

| Property | Details |

|---|---|

| Molecular Formula | C7H16N2S |

| Molecular Weight | 160.28 g/mol |

| Functional Groups | Thioamide, Amino |

| Structural Characteristics | Piperidine ring, Ethanamine backbone |

The biological activity of 2-(4-Aminopiperidin-1-yl)ethanethioamide primarily involves its interaction with specific molecular targets such as enzymes and receptors. The compound is believed to modulate the activity of these targets, leading to various pharmacological effects. Preliminary studies indicate that it may influence neurotransmitter systems, potentially affecting mood and cognitive functions.

Biological Activity

Research highlights several potential biological activities associated with 2-(4-Aminopiperidin-1-yl)ethanethioamide:

- Enzyme Inhibition : Similar compounds have shown inhibitory effects on certain enzymes, suggesting that this compound may also possess enzyme-inhibitory properties.

- Neurotransmitter Interaction : The compound may interact with neurotransmitter systems, which could have implications for mood regulation and cognitive enhancement.

- Pharmacological Potential : Its unique structure allows it to act as a potential therapeutic agent in various medical applications.

Comparative Analysis

To better understand the uniqueness of 2-(4-Aminopiperidin-1-yl)ethanethioamide, it is beneficial to compare it with related compounds:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 2-(4-Aminopiperidin-1-yl)ethanol | Similar piperidine ring; contains ethanol group | Different biological activity |

| 4-Aminopiperidine | Basic structure without ethanethioamide | Known for neurotransmitter modulation |

| N-(pyrrolidin-1-yl)thioacetamide | Contains pyrrolidine instead of piperidine | Explored for anti-inflammatory properties |

The presence of the thioamide group in 2-(4-Aminopiperidin-1-yl)ethanethioamide distinguishes it from its counterparts, potentially enhancing its reactivity and biological interactions compared to similar compounds.

Case Studies and Research Findings

Several case studies have explored the biological implications of compounds similar to 2-(4-Aminopiperidin-1-yl)ethanethioamide. These studies often focus on:

- Pharmacodynamics : Investigating how the compound affects biological systems at various concentrations.

- Safety Profiles : Assessing toxicity levels and potential side effects, including skin irritation and harmful effects upon ingestion.

- Therapeutic Applications : Exploring its potential use in treating neurological disorders or as an enzyme inhibitor.

For instance, preliminary findings suggest that compounds with a similar structural framework can exhibit significant pharmacological activity, pointing towards the therapeutic potential of 2-(4-Aminopiperidin-1-yl)ethanethioamide in clinical settings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.